1-Bromospiro[2.5]octane
Description
1-Bromospiro[2.5]octane is a brominated spirocyclic compound characterized by a unique bicyclic framework where two rings (cyclopropane and cyclohexane) share a single carbon atom. The bromine substituent introduces distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in radical or nucleophilic substitution reactions. For instance, 1-(bromomethyl)-6,6-difluorospiro[2.5]octane (CAS 2002304-22-3) shares the spiro[2.5]octane core but includes difluorination at the 6-position, altering polarity and reactivity .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromospiro[2.5]octane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |
InChI Key |
NOWLLYLVAPANJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.
Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.
Elimination: Spiro[2.5]octene.
Oxidation: Spiro[2.5]octanone.
Reduction: Spiro[2.5]octane.
Scientific Research Applications
1-Bromospiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane
- Molecular Formula : C₉H₁₃BrF₂
- Molecular Weight : 239.10 g/mol
- Key Features : Difluorination at the 6-position enhances electronegativity and may stabilize cationic intermediates during reactions. This compound is commercially available for research, with prices ranging from $377/50 mg to $1,538/1 g .
- Comparison: The fluorine atoms increase molecular weight by ~50 g/mol compared to a non-fluorinated analog and likely reduce ring strain through hyperconjugative interactions, as seen in cationic intermediates of spiro[2.5]octane oxidation .
(b) 6-Bromospiro[2.5]octane (CAS 1936308-27-8)
- Molecular Formula : C₉H₁₀BrFO
- Molecular Weight : 233.08 g/mol
- Key Features : Incorporates both bromine and oxygen, enabling dual reactivity in nucleophilic and electrophilic pathways. The oxygen atom may facilitate ring-opening reactions.
(c) 2-Bromo-6-oxaspiro[2.5]octane (CAS 2137575-50-7)
- Molecular Formula : C₇H₁₁BrO
- Molecular Weight : 191.07 g/mol
- Key Features : A smaller spiro system with oxygen in the six-membered ring. The bromine is positioned to favor SN2 reactions.
- Comparison : Reduced steric hindrance compared to 1-Bromospiro[2.5]octane derivatives may enhance reaction rates in substitution pathways .
(d) 1-Oxaspiro[2.5]octane (CAS 185-70-6)
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Key Features : Lacks bromine but contains an oxygen atom, making it a model for studying spirocyclic ether reactivity.
- Comparison: The absence of bromine simplifies the molecule’s reactivity, focusing on ring strain (from cyclopropane) and ether cleavage mechanisms.
(e) 1-(Bromomethyl)bicyclo[2.2.2]octane (CAS 1935423-45-2)
- Molecular Formula : C₉H₁₅Br
- Molecular Weight : 203.12 g/mol
- Key Features: A bicyclic (non-spiro) structure with bromine, offering a rigid framework for steric studies.
Physicochemical and Reactivity Trends
Biological Activity
1-Bromospiro[2.5]octane is an organic compound characterized by its unique spirocyclic structure, which has attracted interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, therapeutic properties, and applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C9H15Br and a molecular weight of approximately 203.12 g/mol. The presence of the bromine atom at a specific position in the spirocyclic framework significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H15Br |
| Molecular Weight | 203.12 g/mol |
| Structure | Spirocyclic |
| Key Functional Group | Bromine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine substituent can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential therapeutic effects.
- Interactions with Proteins : Studies have shown that spirocyclic compounds can bind to specific protein targets, influencing their function and potentially leading to therapeutic benefits.
- DNA Interaction : Some spiro compounds exhibit the ability to intercalate into DNA, which may contribute to their antitumor activity.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that spiro compounds, including derivatives of this compound, possess significant antitumor properties. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation in vitro.
- Antimicrobial Properties : The antimicrobial activity of spirocyclic compounds has been noted in various studies. The unique structure allows for interaction with microbial membranes, potentially disrupting their integrity.
- Neuroprotective Effects : Some research suggests that spiro compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
This compound serves as a versatile building block for synthesizing other biologically active compounds. Its unique structural features make it an attractive candidate for drug design and development.
Synthesis Routes
The synthesis of this compound typically involves bromination reactions of spiro[2.5]octane or related precursors. Various synthetic methods allow for selective introduction of the bromine atom while preserving the integrity of the spirocyclic structure.
| Synthesis Method | Description |
|---|---|
| Bromination | Direct bromination of spiro[2.5]octane |
| Substitution Reactions | Nucleophilic substitution to introduce functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
